Product packaging for 1-hydroxy-2-methylpropane-2-sulfonamide(Cat. No.:CAS No. 90484-81-4)

1-hydroxy-2-methylpropane-2-sulfonamide

Cat. No.: B6159621
CAS No.: 90484-81-4
M. Wt: 153.20 g/mol
InChI Key: FKXYEEPJHKSXCZ-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylpropane-2-sulfonamide ( 90484-81-4) is a chemical compound with the molecular formula C4H11NO3S and a molecular weight of 153.20 g/mol . It belongs to the broad and pharmaceutically significant class of sulfonamides. Sulfonamides, characterized by the sulfonamide group (-SO2NH2), are renowned in medicinal chemistry for their diverse biological activities and have been the foundation of numerous therapeutic agents . This compound serves as a valuable building block or advanced intermediate in organic synthesis and drug discovery programs. Researchers utilize sulfonamide derivatives for their potential in developing substances with antimicrobial, antiviral, antidiabetic, and anticancer properties . The structure of this compound, featuring both sulfonamide and hydroxyl functional groups, makes it a versatile precursor for further chemical modification and the creation of novel compounds for biological screening . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90484-81-4

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

1-hydroxy-2-methylpropane-2-sulfonamide

InChI

InChI=1S/C4H11NO3S/c1-4(2,3-6)9(5,7)8/h6H,3H2,1-2H3,(H2,5,7,8)

InChI Key

FKXYEEPJHKSXCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)S(=O)(=O)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 2 Methylpropane 2 Sulfonamide Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including sulfonamide analogues. It provides detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectra of sulfonamide analogues. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

For a representative sulfonamide analogue, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the alkyl chain and the amine group. For instance, in analogues with an aromatic ring, the aromatic protons typically appear in the range of 6.51-7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is often observed as a singlet at a downfield chemical shift, for example, between 8.78 and 10.15 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. In acetylated aromatic sulfonamide analogues, the carbonyl carbon of the amide group can appear around 169.4 ppm, while the methyl carbon of the acetyl group is found at approximately 24.6 ppm. rsc.org Aromatic carbons resonate in the region of 111.83 to 160.11 ppm. rsc.org

A hypothetical ¹H and ¹³C NMR data table for a simple analogue, N-benzyl-1-hydroxy-2-methylpropane-2-sulfonamide, is presented below.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(CH₃)₂1.3 (s, 6H)23.5
C(CH₃)₂55.0Not Applicable
CH₂OH3.6 (s, 2H)68.0
OH4.8 (br s, 1H)Not Applicable
NH7.9 (br s, 1H)Not Applicable
CH₂-Ph4.3 (d, 2H)48.0
Aromatic CH7.2-7.4 (m, 5H)127.5, 128.8, 129.5
Aromatic CNot Applicable138.0

Note: This is a representative table based on general chemical shift ranges for sulfonamide analogues.

Dynamic NMR (DNMR) spectroscopy can be used to study conformational changes in sulfonamide analogues, such as hindered rotation around the aryl-S bond. umich.edu By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes and to understand the conformational preferences in different solvents. umich.edu For some sulfonamides, two distinct sets of signals for different conformers can be observed at low temperatures, which coalesce as the temperature is raised. umich.edu

Nuclear Overhauser Effect (NOE) based techniques, like NOESY and ROESY, are powerful tools for probing the spatial proximity of protons, which is crucial for determining the three-dimensional structure and preferred conformations of these molecules in solution. nih.gov For example, NOE effects can help to establish the relative orientation of different parts of the molecule, such as the disposition of the groups attached to the sulfonamide nitrogen relative to the rest of the structure. nih.gov

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "molecular fingerprint."

The FTIR spectra of sulfonamides are characterized by several key absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the SO₂ group, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed in the region of 914–895 cm⁻¹. rsc.org

For 1-hydroxy-2-methylpropane-2-sulfonamide, a broad band corresponding to the O-H stretching vibration of the hydroxyl group would be expected around 3200-3600 cm⁻¹. The N-H stretching vibration of the sulfonamide group would also appear in this region, typically around 3250 cm⁻¹.

Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
N-H Stretch (Sulfonamide)~3250
C-H Stretch (Aliphatic)2850-3000
SO₂ Asymmetric Stretch1320–1310
SO₂ Symmetric Stretch1155–1143
S-N Stretch914–895

Note: This table is based on characteristic vibrational frequencies for sulfonamide and alcohol functional groups. rsc.org

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. In sulfonamides, characteristic Raman peaks can be observed for the various functional groups. nih.gov For instance, the C-N stretching vibration and C=C bending vibrations in aromatic analogues can be identified. nih.gov The use of Surface-Enhanced Raman Scattering (SERS) can significantly enhance the signal intensity, allowing for the detection of very low concentrations of these compounds. nih.gov The Raman spectrum serves as a unique molecular fingerprint, enabling the identification and differentiation of closely related sulfonamide analogues. nih.gov

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for sulfonamides. nih.govnih.gov

Under ESI-MS/MS conditions, protonated sulfonamide molecules undergo collision-induced dissociation (CID), leading to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides involves the loss of a neutral SO₂ molecule (64 Da) through an intramolecular rearrangement. nih.gov Other typical fragmentations include the cleavage of the S-N bond and the C-S bond. researchgate.net

For this compound (Molecular Weight: 153.19 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 154.05324. uni.lu Predicted fragmentation could include the loss of water [M+H-H₂O]⁺ at m/z 136.04322, and other fragments resulting from the cleavage of the C-S and S-N bonds. uni.lu

IonPredicted m/z
[M+H]⁺154.05324
[M+Na]⁺176.03518
[M+H-H₂O]⁺136.04322

Data sourced from PubChem for C4H11NO3S. uni.lu

The study of these fragmentation patterns is crucial for the structural confirmation of newly synthesized analogues and for the identification of sulfonamides in complex mixtures. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million, ppm), HRMS allows for the calculation of a unique molecular formula. This technique readily distinguishes between compounds that have the same nominal mass but differ in their elemental makeup (isobars).

For sulfonamide analogues, HRMS is typically performed using soft ionization techniques like electrospray ionization (ESI) to generate intact protonated molecules [M+H]⁺. The high resolving power of instruments such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers enables the precise mass measurement necessary for formula confirmation. nih.gov This level of certainty is critical in drug development and quality control to confirm the identity of a synthesized compound and to identify potential impurities.

While specific HRMS data for this compound is not extensively published, the table below illustrates typical data obtained for analogous sulfonamide compounds, demonstrating the high accuracy of the technique. researchgate.net

Table 1: Representative HRMS Data for Selected Sulfonamide Analogues

Compound NameMolecular FormulaTheoretical m/z [M+H]⁺Experimental m/z [M+H]⁺Mass Error (ppm)
Sulfadiazine (B1682646)C₁₀H₁₀N₄O₂S251.05974251.05976+0.08
Sulfamethoxazole (B1682508)C₁₀H₁₁N₃O₃S254.05431254.05429-0.08
SulfamethazineC₁₂H₁₄N₄O₂S279.09139279.09140+0.04

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the proposed structure of a molecule by piecing together its constituent parts based on predictable fragmentation pathways. chemrxiv.org

In the analysis of sulfonamides, a protonated molecule [M+H]⁺ is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the sulfonamide functional group and its substituents. nih.gov Common fragmentation pathways for sulfonamides include:

Cleavage of the S-N bond: This is often a primary fragmentation route, leading to the formation of ions corresponding to the amine and sulfonyl moieties. researchgate.net

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many aromatic sulfonamides involves the neutral loss of 64 Da (SO₂), often through a rearrangement process. nih.gov

Loss of SO: The neutral loss of 48 Da (SO) can also be observed. researchgate.net

These fragmentation patterns serve as a structural fingerprint, allowing for the confirmation of the core sulfonamide structure and the identification of its specific substituents. researchgate.net The investigation of these pathways helps distinguish between isomers and confirms the connectivity of the atoms within the molecule.

Table 2: General MS/MS Fragmentation Patterns for Sulfonamide Analogues

Precursor IonFragmentation PathwayMajor Product Ions / Neutral LossStructural Information Gained
[M+H]⁺Cleavage of S-N bond[R¹-SO₂]⁺ or [H₂N-R²]⁺Confirms the two main structural components
[M+H]⁺Rearrangement and eliminationNeutral loss of SO₂ (64 Da)Characteristic of the arylsulfonamide group
[M+H]⁺Cleavage and rearrangementNeutral loss of H₂SO₂ (66 Da)Provides evidence of the sulfonamide moiety
[Ar-SO₂-NH-R]H⁺Cleavage of Ar-S bond[Ar]⁺ or [HSO₂-NH-R]Information on the aromatic ring substituent

X-ray Crystallographic Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of the sulfonamide compound is required. This crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be constructed, revealing the precise location of each atom.

This technique has been used to establish the structures of numerous sulfonamide analogues. researchgate.netnih.gov The resulting data are critical for confirming the absolute stereochemistry and conformational preferences of the molecule, which are often influenced by the steric and electronic demands of its functional groups.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Sulfonamide Analogue (Based on a representative structure from the literature) acs.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.54
b (Å)10.21
c (Å)12.33
α (°)95.6
β (°)101.2
γ (°)110.1
Volume (ų)965.7
Z (molecules/unit cell)2

Analysis of Crystal Packing and Intermolecular Interactions

The data from X-ray diffraction also reveal how molecules are arranged relative to one another in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant force in dictating the supramolecular architecture. nih.govnih.gov

Polymorphism and Crystallization Engineering of Sulfonamide Compounds

Polymorphism is the ability of a compound to exist in two or more different crystal structures. nih.govnih.gov These different forms, or polymorphs, have the same chemical composition but distinct solid-state arrangements and, consequently, different physical properties. youtube.com This phenomenon is of paramount importance in the pharmaceutical industry, as different polymorphs can exhibit variations in stability, dissolution rate, and bioavailability.

The formation of a particular polymorph is controlled by the subtle interplay of intermolecular forces during the crystallization process. nih.gov By understanding the hydrogen-bonding capabilities and conformational flexibility of a sulfonamide molecule, it becomes possible to practice "crystallization engineering." This involves carefully controlling crystallization conditions (e.g., solvent, temperature, cooling rate) to favor the formation of a specific, desired polymorph with optimal properties. The study of intermolecular interaction patterns in known sulfonamide crystal structures provides a rational basis for designing crystallization experiments to target new solid forms or to ensure the consistent production of a known one. nih.govacs.org

Applications of Sulfonamide Scaffolds in Advanced Materials and Catalysis

Catalytic Applications of Sulfonamide-Derived Materials

Sulfonamide-Modified Surfaces and Heterogeneous Catalysis

To fulfill the request, published research detailing the synthesis of metal complexes with this ligand, characterization of their properties, or their use in catalytic processes would be required. At present, such information is not available in the public domain.

Role of Chirality in Asymmetric Catalysis with Sulfonamide Derivatives

Chirality is a fundamental property in chemistry where a molecule and its mirror image are non-superimposable. tutorchase.com In the context of catalysis, chiral catalysts are instrumental in selectively producing one enantiomer of a chiral product, a process known as asymmetric catalysis. This is particularly crucial in the synthesis of pharmaceuticals, where different enantiomers can have vastly different physiological effects. tutorchase.commdpi.com Sulfonamide derivatives have emerged as highly effective chiral ligands and catalysts in a variety of asymmetric transformations.

The controlled synthesis of N-C axially chiral compounds, which possess a stereogenic axis due to restricted rotation around a nitrogen-carbon bond, has been a significant area of research. nih.gov Chiral sulfonamides have been instrumental in the catalytic enantioselective synthesis of such compounds. For instance, palladium-catalyzed N-allylation of secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group has been shown to produce N-C axially chiral N-allylated sulfonamides with good enantioselectivity. nih.gov The use of Trost ligands in these palladium-catalyzed reactions has been demonstrated to create an effective chiral environment for high asymmetric induction. nih.gov

Furthermore, a palladium-catalyzed atroposelective hydroamination of allenes has been developed for the construction of a diverse family of axially chiral sulfonamides. acs.orgacs.org This method exhibits a wide functional group tolerance, enabling the synthesis of various valuable axially chiral sulfonamides and anilides. acs.orgacs.org The development of chiral sulfonamides as catalysts continues to be an active area of research, with new derivatives being synthesized and evaluated for their potential in asymmetric synthesis. nih.govnih.gov

Table 1: Examples of Chiral Sulfonamide Derivatives in Asymmetric Catalysis

Catalyst/Ligand Type Reaction Type Product Type Key Features
Palladium-Trost Ligand N-allylation N-C Axially Chiral Sulfonamides Good enantioselectivity (up to 92% ee) nih.gov
Palladium Catalyst Atroposelective Hydroamination of Allenes Axially Chiral Sulfonamides and Anilides Wide functional group tolerance acs.orgacs.org
Chiral N-heterocyclic Sulfonamides Various Biologically important molecules Mild reaction conditions nih.gov

Integration of Sulfonamide Moieties in Functional Materials

The unique electronic and structural properties of the sulfonamide group make it an attractive component for the design of functional materials with tailored characteristics.

Polymer Science: Sulfonamide-Containing Polymeric Materials

The incorporation of sulfonamide groups into polymer chains can impart valuable properties, such as pH-responsiveness. This has led to the development of "smart" polymers that can respond to changes in their environment. For example, copolymers bearing sulfapyridine (B1682706) or sulfamethoxypyridazine (B1681782) have been synthesized and shown to exhibit soluble/insoluble transitions in a narrow pH range. researchgate.net This behavior is attributed to the ionization of the SO₂NH group in the sulfonamide. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been employed to synthesize well-defined (co)polymer architectures containing primary benzene (B151609) sulfonamide groups. rsc.org This technique allows for the creation of pH-responsive block copolymers and functional polymeric vectors with potential applications in biomedicine. rsc.orgusm.edu Another approach involves the ring-opening copolymerization (ROCOP) of cyclic thioanhydrides with N-sulfonyl aziridines, which yields well-defined poly(thioester sulfonamide)s. nih.gov This method provides access to novel block copolymers with highly alternative structures. nih.gov

Table 2: Synthesis Methods for Sulfonamide-Containing Polymers

Polymerization Method Monomers Resulting Polymer Key Properties/Applications
Free-Radical Polymerization N-(4-methacrylamido)-N′-(4,6-dimethylpyrimidin-2-yl) benzene-1-sulfonamide and N,N′-dimethylacrylamide Sulfonamide-containing linear copolymers pH-sensitivity researchgate.net
RAFT Polymerization Acrylamido sulfonamide monomer or sulfonamide-functional trithiocarbonate (B1256668) RAFT agent Well-defined (co)polymer architectures pH-responsive block copolymers, functional polymeric vectors rsc.org
Ring-Opening Copolymerization (ROCOP) Cyclic thioanhydride and N-sulfonyl aziridine Poly(thioester sulfonamide)s Well-defined, highly alternative structures, novel block copolymers nih.gov

Supramolecular Chemistry: Self-Assembly and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.govyoutube.com The sulfonamide group, with its ability to participate in hydrogen bonding and other non-covalent interactions, is a valuable building block in the design of self-assembling systems and host-guest complexes. nih.govnih.gov

A study involving the embedding of sulfonamide antibiotics within the cages of high silica (B1680970) zeolite Y demonstrated the formation of stable host-guest systems. nih.gov The interactions between the sulfonamide molecules and the zeolite framework were characterized by multiple weak hydrogen bonds and van der Waals forces. nih.gov In another example, the supramolecular structure of crystalline sulfonamide derivatives of silatranes was investigated, revealing the formation of cyclic dimers through intermolecular hydrogen bonds. nih.gov The ability to control the self-assembly of small molecules into highly ordered structures is a key goal in materials science, and sulfonamide-containing molecules offer a promising avenue for achieving this. acs.org

Design of Sulfonamide-Based Sensor Platforms

The development of chemical sensors for the detection of specific analytes is crucial in various fields, including environmental monitoring and medical diagnostics. Sulfonamide-based compounds have been successfully employed in the design of sensor platforms due to their ability to selectively bind to target molecules.

For instance, a biosensing assay for the detection of sulfonamide antibiotics has been developed using functionalized elastic hydrogel microparticles. nih.govacs.orgnih.govacs.org This system is based on the interaction between sulfamethoxazole-functionalized microparticles and the enzyme dihydropteroate (B1496061) synthase. nih.govnih.govacs.org The assay demonstrated the ability to detect sulfamethoxazole (B1682508) at concentrations above 10 μM. nih.govacs.orgnih.govacs.org

In another approach, a novel sulfonamide-based nano-composite has been synthesized for the selective and sensitive "turn-on" fluorescence detection of Fe³⁺ ions in aqueous samples. researchgate.net Furthermore, electrochemical sensors utilizing modified electrodes have been developed for the detection of sulfonamide drugs like sulfadiazine (B1682646) in food samples. nih.gov These examples highlight the versatility of sulfonamide scaffolds in creating robust and selective sensor platforms for a range of important analytes. mdpi.comnih.gov

The sulfonamide functional group, exemplified by the conceptual structure of "1-hydroxy-2-methylpropane-2-sulfonamide," demonstrates remarkable versatility beyond its well-established role in medicine. Its integration into advanced materials and catalytic systems opens up new avenues for innovation. In asymmetric catalysis, chiral sulfonamide derivatives are proving to be invaluable tools for the stereoselective synthesis of complex molecules. In materials science, the incorporation of sulfonamide moieties into polymers imparts stimuli-responsive properties, while their role in supramolecular chemistry enables the construction of intricate self-assembling systems and host-guest complexes. Furthermore, the design of sulfonamide-based sensor platforms offers sensitive and selective detection of a variety of analytes. The continued exploration of sulfonamide chemistry is poised to yield further breakthroughs in these exciting and impactful fields.

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